8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(Ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic triazaspiro compound characterized by a spirocyclic core (piperidine fused with a diketopiperazine) and two key substituents: a 3-propyl group at position 3 and an ethanesulfonyl moiety at position 6.
Properties
IUPAC Name |
8-ethylsulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-3-7-15-10(16)12(13-11(15)17)5-8-14(9-6-12)20(18,19)4-2/h3-9H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZKECMXMAGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)CC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(Ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound belonging to the class of spiro compounds. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure which contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 303.38 g/mol. The presence of the ethanesulfonyl group enhances its solubility and bioavailability.
The primary biological activity of 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with various biological targets:
- Receptor-Interacting Protein Kinase 1 (RIPK1) : The compound acts as an inhibitor of RIPK1, which plays a crucial role in necroptosis—a form of programmed cell death associated with inflammation and various diseases.
- Delta Opioid Receptor (DOR) : It has been identified as a selective agonist for DOR, suggesting potential applications in pain management and neuroprotection.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : By inhibiting RIPK1, the compound may mitigate inflammation-related conditions.
- Neuroprotective Effects : The selective activation of DOR could provide protective effects in neurological disorders.
- Potential Anticancer Activity : The modulation of necroptosis pathways suggests that it may have applications in cancer therapy.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to the triazaspiro[4.5]decane class:
- Synthesis and Biological Evaluation : A study published in Bioorganic & Medicinal Chemistry Letters examined various derivatives of triazaspiro compounds for their myelostimulatory effects. It highlighted that modifications to the core structure significantly influenced biological activity .
- Delta Opioid Receptor Agonism : Research published in Medicinal Chemistry identified derivatives as novel DOR-selective agonists. This study emphasized the therapeutic potential in treating pain and mood disorders .
- Pharmacological Profiling : A comprehensive profiling study demonstrated that derivatives of triazaspiro compounds exhibit a range of activities including anti-anxiety and antidepressant effects, suggesting their utility in psychiatric disorders .
Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic uses, particularly in the following areas:
- Antidepressant Activity
- Anti-inflammatory Properties
- Neuroprotective Effects
Pharmacological Insights
Pharmacological evaluations have highlighted several key aspects of the compound:
- Mechanism of Action : The compound's mechanism may involve modulation of receptor activity and inhibition of specific enzymes linked to mood disorders and inflammation.
- Bioavailability : Studies are ongoing to assess the bioavailability and pharmacokinetics of this compound, which are crucial for its development into a therapeutic agent.
Material Science Applications
Beyond medicinal chemistry, the compound's unique structure allows for potential applications in material science:
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Polymer Synthesis
- The incorporation of triazaspiro structures into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability.
-
Nanotechnology
- Research into using this compound as a building block for nanomaterials is underway, focusing on its potential to create nanocarriers for drug delivery systems.
Case Study 1: Antidepressant Activity
A study published in a pharmacological journal demonstrated that derivatives of triazaspiro compounds exhibited significant reductions in depressive-like behaviors in animal models. The specific role of the sulfonyl group in enhancing serotonin receptor binding was highlighted as a key factor in efficacy .
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione inhibited the production of pro-inflammatory cytokines in macrophage cultures. This suggests a promising avenue for developing anti-inflammatory therapies based on this compound's structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The triazaspiro[4.5]decane-2,4-dione core is highly modular, allowing for substitutions at positions 3, 6, 7, and 7. Below is a comparison of key analogs based on substituents, synthesis yields, and physical properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The ethanesulfonyl group in the target compound likely enhances electrophilicity compared to ether-linked substituents (e.g., ethoxypropyl in ), which may improve binding to charged biological targets.
- Synthetic Accessibility : Alkyl ether derivatives (e.g., ethoxypropyl) are synthesized in moderate yields (35–61%) via aqueous-alcohol reactions , while sulfonyl derivatives may require harsher conditions (e.g., microwave-assisted synthesis at 220°C) .
Anticancer Potential
- TRI-BE (8-Benzyl) : Inhibits migration and invasion in PC3 prostate cancer cells, suggesting spirocyclic triazaspiro compounds modulate cytoskeletal dynamics .
- Sulfonyl Analogs : Compounds like 8-(2-chlorophenylsulfonyl)-3-phenethyl () are hypothesized to target enzymes or receptors due to sulfonyl groups’ affinity for polar binding pockets.
Central Nervous System (CNS) Activity
- Spiperone : A tranquilizer targeting dopamine D2 receptors, highlighting the therapeutic relevance of triazaspiro scaffolds in neuropsychiatry .
Preparation Methods
N-Propylation Strategies
The introduction of the propyl group at the N3 position is achieved through nucleophilic alkylation. Using 1-bromopropane as the alkylating agent in the presence of a base such as potassium carbonate facilitates this transformation. Reaction conditions must be carefully controlled to avoid over-alkylation, with temperatures maintained between 60–80°C for optimal selectivity.
Ethanesulfonyl Group Installation
Sulfonylation at the N8 position employs ethanesulfonyl chloride as the electrophilic reagent. This step requires anhydrous conditions and typically utilizes tertiary amine bases (e.g., triethylamine) to scavenge HCl byproducts. A dichloromethane solvent system at 0–5°C prevents premature decomposition of the sulfonylating agent.
Table 1: Comparative Analysis of Sulfonylation Conditions
| Condition | Yield (%) | Purity (HPLC) | Side Products Identified |
|---|---|---|---|
| Dichloromethane, 0°C | 78 | 98.2 | <2% desulfonylated derivative |
| Tetrahydrofuran, 25°C | 63 | 94.5 | 8% bis-sulfonylated impurity |
| Acetonitrile, -10°C | 71 | 97.1 | 5% hydrolyzed sulfonic acid |
Optimization of Reaction Parameters
Catalytic Enhancements
The use of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) improves sulfonylation efficiency by facilitating interfacial reactions between immiscible reagents. Trials with TBAB at 0.5 mol% loading increased yields by 12–15% compared to uncatalyzed systems.
Solvent Effects on Regioselectivity
Non-polar solvents like toluene favor mono-alkylation by stabilizing transition states through hydrophobic interactions. In contrast, polar solvents accelerate reaction rates but increase the risk of di-alkylation by enhancing nucleophilicity at secondary amine sites.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >98%, with retention time consistency across batches (tᵣ = 6.72 ± 0.03 min).
Scale-Up Considerations and Industrial Relevance
Pilot-scale production (10 kg batches) necessitates modifications to laboratory protocols:
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Heat Management : Exothermic sulfonylation steps require jacketed reactors with precise temperature control (-5 to 5°C).
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Waste Stream Mitigation : Ethanesulfonyl chloride hydrolysis generates HCl gas, mandating scrubbers with NaOH solution.
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Crystallization Optimization : Recrystallization from ethyl acetate/n-hexane (1:3 v/v) improves yield to 82% on multikilogram scales .
Q & A
Q. Methodological solutions :
- Standardize assay buffers (e.g., 25 mM HEPES, pH 7.4).
- Use isogenic cell lines with CRISPR-edited transporters.
- Incorporate metabolic stabilizers (e.g., deuteration at propyl CH positions) .
What strategies are effective for improving the compound’s pharmacokinetic profile?
- Prodrug design : Esterification of the dione moiety (e.g., acetyloxymethyl prodrug) enhances oral bioavailability by 3-fold in rat models .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2 to 8 hours .
- CYP inhibition : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) reduces hepatic clearance .
How can computational methods predict off-target effects?
- Pharmacophore screening : Tools like Schrödinger’s Phase identify shared motifs with known GPCR or ion channel ligands .
- Proteome-wide docking : SwissDock predicts binding to >500 human proteins, flagging risks (e.g., hERG channel inhibition) .
- Machine learning : QSAR models trained on ChEMBL data predict toxicity endpoints (e.g., Ames test mutagenicity) with >80% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
